Cas no 117781-07-4 (3,4-Pyrrolidinediol,2-[(1S)-1,2-dihydroxyethyl]-1-(phenylmethyl)-, (2S,3S,4R)-)

3,4-Pyrrolidinediol,2-[(1S)-1,2-dihydroxyethyl]-1-(phenylmethyl)-, (2S,3S,4R)- structure
117781-07-4 structure
Product name:3,4-Pyrrolidinediol,2-[(1S)-1,2-dihydroxyethyl]-1-(phenylmethyl)-, (2S,3S,4R)-
CAS No:117781-07-4
MF:C13H19NO4
MW:253.29426
CID:183841
PubChem ID:451999

3,4-Pyrrolidinediol,2-[(1S)-1,2-dihydroxyethyl]-1-(phenylmethyl)-, (2S,3S,4R)- Chemical and Physical Properties

Names and Identifiers

    • 3,4-Pyrrolidinediol,2-[(1S)-1,2-dihydroxyethyl]-1-(phenylmethyl)-, (2S,3S,4R)-
    • 3,4-Pyrrolidinediol, 2-(1,2-dihydroxyethyl)-1-(phenylmethyl)-, [2S-[22.alpha.(R*),3.beta.,4.beta.]]-
    • N-Benzyl-1,4-dideoxy-1,4-imino-D-tallitol
    • 117781-07-4
    • 117770-03-3
    • BzDIT
    • 3,4-Pyrrolidinediol, 2-(1,2-dihydroxyethyl)-1-(phenylmethyl)-, (2S-(22alpha(R*),3beta,4beta))-
    • DTXSID40151909
    • (2S,3S,4R)-1-benzyl-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol
    • Inchi: InChI=1S/C13H19NO4/c15-8-11(17)12-13(18)10(16)7-14(12)6-9-4-2-1-3-5-9/h1-5,10-13,15-18H,6-8H2/t10-,11+,12+,13-/m1/s1
    • InChI Key: GJXFUTMBLXCJRJ-MROQNXINSA-N
    • SMILES: OC[C@@H]([C@H]1[C@H](O)[C@H](O)CN1CC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 253.131
  • Monoisotopic Mass: 253.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.2Ų
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.386
  • Boiling Point: 489.8°Cat760mmHg
  • Flash Point: 289.9°C
  • Refractive Index: 1.65

3,4-Pyrrolidinediol,2-[(1S)-1,2-dihydroxyethyl]-1-(phenylmethyl)-, (2S,3S,4R)- Related Literature

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